5-Azaspiro[3.5]nonan-8-one 5-Azaspiro[3.5]nonan-8-one
Brand Name: Vulcanchem
CAS No.: 362053-33-6
VCID: VC7844226
InChI: InChI=1S/C8H13NO/c10-7-2-5-9-8(6-7)3-1-4-8/h9H,1-6H2
SMILES: C1CC2(C1)CC(=O)CCN2
Molecular Formula: C8H13NO
Molecular Weight: 139.19

5-Azaspiro[3.5]nonan-8-one

CAS No.: 362053-33-6

Cat. No.: VC7844226

Molecular Formula: C8H13NO

Molecular Weight: 139.19

* For research use only. Not for human or veterinary use.

5-Azaspiro[3.5]nonan-8-one - 362053-33-6

Specification

CAS No. 362053-33-6
Molecular Formula C8H13NO
Molecular Weight 139.19
IUPAC Name 5-azaspiro[3.5]nonan-8-one
Standard InChI InChI=1S/C8H13NO/c10-7-2-5-9-8(6-7)3-1-4-8/h9H,1-6H2
Standard InChI Key TURGHONWVPUISN-UHFFFAOYSA-N
SMILES C1CC2(C1)CC(=O)CCN2
Canonical SMILES C1CC2(C1)CC(=O)CCN2

Introduction

Chemical Identity and Structural Features

Core Structure and Nomenclature

The parent compound, 5-azaspiro[3.5]nonan-8-one, consists of two fused rings: a three-membered azetidine (C3N) and a five-membered cyclohexanone (C5O), sharing a single spiro carbon atom. The IUPAC name reflects this arrangement, with the "spiro[3.5]" designation indicating the ring sizes and the "8-one" suffix specifying the ketone group at position 8 . Derivatives often modify the nitrogen atom with substituents like benzyl or trifluoroacetyl groups, altering physicochemical properties and biological activity .

Table 1: Key Structural and Physicochemical Properties of 5-Azaspiro[3.5]nonan-8-one Derivatives

Property5-Azaspiro[3.5]nonan-8-one; TFA Salt 5-Benzyl-5-azaspiro[3.5]nonan-8-one
Molecular FormulaC10H14F3NO3C15H19NO
Molecular Weight (Da)253229.32
LogP0.62Not reported
Rotatable Bonds1Not reported
Hydrogen Bond Donors10
Polar Surface Area (Ų)29Not reported

Synthesis and Functionalization

Synthetic Routes to the Parent Compound

The synthesis of 5-azaspiro[3.5]nonan-8-one typically involves cyclization strategies. For example, reactions using chloroacetyl chloride facilitate ring closure, while nucleophilic substitutions introduce functional groups at the nitrogen center. The trifluoroacetic acid (TFA) salt form, CAS 2725791-02-4, is synthesized via protonation of the parent amine, enhancing stability for commercial distribution .

Derivatization Strategies

The benzyl derivative (CAS 2344680-14-2) is prepared through N-alkylation, where benzyl bromide reacts with the parent amine under basic conditions. Advanced techniques like asymmetric synthesis and continuous flow chemistry optimize yield and purity, as employed by suppliers such as Puyer Group .

Key Reaction Steps:

  • Cyclization: Formation of the spiro framework using intramolecular nucleophilic attack.

  • Functionalization: Introduction of benzyl or acyl groups via alkylation or acylation.

  • Purification: Chromatography or crystallization to achieve >95% purity .

Physicochemical and Pharmacological Properties

Solubility and Stability

The TFA salt exhibits moderate hydrophilicity (LogP = 0.62) and a polar surface area of 29 Ų, suggesting favorable solubility in polar solvents . In contrast, the benzyl derivative’s lipophilic benzyl group likely enhances membrane permeability, though experimental solubility data remain unpublished. Both derivatives demonstrate stability under standard laboratory conditions (2–3 years at room temperature) .

Biological Activity

Spirocyclic compounds like 5-benzyl-5-azaspiro[3.5]nonan-8-one show promise in targeting enzymes and receptors due to their constrained geometry, which improves binding affinity and metabolic stability. Preclinical studies suggest potential applications in neurodegenerative diseases and oncology, though specific mechanisms require further elucidation .

Applications in Drug Discovery

Medicinal Chemistry

The spirocyclic core serves as a rigid scaffold for designing kinase inhibitors and GPCR modulators. Its ability to adopt diverse conformations enables structure-activity relationship (SAR) studies, optimizing drug candidates for selectivity and potency .

Case Study: Anticancer Agents

Derivatives incorporating the 5-azaspiro[3.5]nonan-8-one moiety are under investigation for disrupting protein-protein interactions in cancer pathways. For example, analogs with electron-withdrawing substituents exhibit enhanced cytotoxicity in vitro .

SupplierPurity (%)QuantityPrice ($)
A2B Chem 95100 mg171
Advanced ChemBlock 975 g1,969
Puyer Group 971 g654

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